molecular formula C7H12O3 B133056 Ethyl 2-methylacetoacetate CAS No. 609-14-3

Ethyl 2-methylacetoacetate

Cat. No. B133056
Key on ui cas rn: 609-14-3
M. Wt: 144.17 g/mol
InChI Key: FNENWZWNOPCZGK-UHFFFAOYSA-N
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Patent
US07351778B2

Procedure details

Under nitrogen atmosphere free of water and oxygen, to a three-necked flask equipped with a dropping funnel were successively added 0.15 mol of potassium tert-butoxide and 150 ml of THF, then stirrer was started. 0.12 Mol of ethyl acetoacetate was slowly dropped to the reactor cooled in an ice-water bath. Upon completion of the dropping, the reaction was continued at room temperature for further 1 hr. Then 0.18 mol of methyl iodide was slowly dropped at room temperature, and then the reaction was continued at room temperature for further 24 hrs. At the end of the reaction, solvent was evaporated by using a rotatory evaporator, and saturated saline was added to just dissolve the solid. Organic phase was separated, and aqueous phase was extracted with a suitable amount of diethyl ether for three times. The combined organic phase was washed well with saturated saline, then dried over anhydrous sodium sulfate. Solvent was removed by using a rotatory evaporator, and the residue was distilled under reduced pressure to give 0.084 mol of product. Yield 70%.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0.18 mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
70%

Identifiers

REACTION_CXSMILES
O=O.[CH3:3]C(C)([O-])C.[K+].[C:9]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:10][C:11]([CH3:13])=[O:12].CI>C1COCC1.O>[CH3:3][CH:10]([C:11](=[O:12])[CH3:13])[C:9]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0.12 mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
Quantity
0.18 mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
stirrer was started
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
WAIT
Type
WAIT
Details
the reaction was continued at room temperature for further 24 hrs
Duration
24 h
CUSTOM
Type
CUSTOM
Details
At the end of the reaction, solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
a rotatory evaporator, and saturated saline
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to just dissolve the solid
CUSTOM
Type
CUSTOM
Details
Organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous phase was extracted with a suitable amount of diethyl ether for three times
WASH
Type
WASH
Details
The combined organic phase was washed well with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
a rotatory evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)OCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.084 mol
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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